5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine
Description
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Properties
IUPAC Name |
5-(2-aminopropan-2-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-5(2,7)3-8-9-4(6)10-3/h7H2,1-2H3,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDVFRNQGHUBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(S1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210218 | |
| Record name | 1,3,4-Thiadiazole-2-methanamine, 5-amino-α,α-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-42-2 | |
| Record name | 1,3,4-Thiadiazole-2-methanamine, 5-amino-α,α-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole-2-methanamine, 5-amino-α,α-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Researcher’s Guide to the Novel Compound 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine (CAS 1609403-73-7): A Framework for Investigation
Disclaimer: This document addresses a novel chemical entity for which publicly available research is limited. The experimental protocols and potential applications described herein are based on established principles of medicinal chemistry and drug discovery for the 1,3,4-thiadiazole class of compounds. This guide is intended to provide a foundational framework for researchers and is not based on pre-existing experimental data for this specific molecule.
Executive Summary
5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine is a novel heterocyclic compound identified by CAS number 1609403-73-7. While specific data on its synthesis, biological activity, and mechanism of action are not extensively documented in peer-reviewed literature, its core structure, the 2-amino-5-substituted-1,3,4-thiadiazole scaffold, is a well-established pharmacophore in medicinal chemistry. Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2][3][4][5] This guide provides a comprehensive framework for the initial investigation of this compound, outlining a plausible synthetic route, standard characterization methodologies, and a strategic approach to preliminary biological screening.
Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is considered a "privileged structure" in drug discovery due to its favorable physicochemical properties and ability to engage in various biological interactions.[6][7] Its structural features, including its role as a bioisostere of pyrimidines and its capacity for hydrogen bonding, contribute to its diverse pharmacological profile.[6] Molecules incorporating this ring system are known to interact with a range of enzymes and receptors, making them attractive candidates for therapeutic development.[1][8]
Key attributes of the 1,3,4-thiadiazole nucleus include:
-
Bioisosterism: It can mimic other chemical groups in biological systems, enhancing molecular interactions.
-
Metabolic Stability: The aromatic nature of the ring often confers resistance to metabolic degradation.[8]
-
Diverse Biological Activities: The scaffold is a component in drugs with diuretic, antibacterial, antifungal, and anticancer properties.[1][4]
The subject of this guide, 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine, features a tertiary amine-containing substituent at the 5-position and an amino group at the 2-position, suggesting potential for forming multiple hydrogen bonds and salt bridges, which are critical for target engagement.
Proposed Synthesis and Characterization
While a specific, validated synthesis for this compound is not published, a common and effective method for creating 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[3][9]
Plausible Synthetic Pathway
A logical approach for the synthesis of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine would involve the reaction of thiosemicarbazide with 2-amino-2-methylpropanoic acid (or its activated form, such as an acyl chloride or ester) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[9]
Caption: Proposed synthetic route for the target compound.
Step-by-Step Protocol (Hypothetical)
-
Acylation: In a round-bottom flask, dissolve 2-amino-2-methylpropanoic acid (1.0 eq) in a suitable solvent. Cool the mixture in an ice bath. Slowly add an activating agent (e.g., thionyl chloride) to form the acyl chloride in situ.
-
Thiosemicarbazide Addition: In a separate flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent with a non-nucleophilic base. Slowly add the activated carboxylic acid derivative to the thiosemicarbazide solution while maintaining a low temperature.
-
Cyclization: After the formation of the acylthiosemicarbazide intermediate is complete (monitored by TLC), slowly add a dehydrating/cyclizing agent such as phosphorus oxychloride or polyphosphate ester.[9]
-
Work-up and Purification: Quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate). The crude product can then be extracted with an organic solvent. Purification would be achieved through column chromatography or recrystallization.
Physicochemical and Structural Characterization
Confirmation of the synthesized compound's identity and purity is paramount. A standard battery of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H-NMR | To determine the proton environment of the molecule. | Signals corresponding to the amine protons (NH₂), and the methyl protons of the aminopropan-2-yl group. |
| ¹³C-NMR | To identify all unique carbon atoms in the structure. | Characteristic peaks for the two carbons of the 1,3,4-thiadiazole ring, typically in the range of 158-165 ppm.[10][11] |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₅H₁₁N₅S. |
| FT-IR Spectroscopy | To identify characteristic functional groups. | Stretching vibrations for N-H (amines), C=N, and C-S bonds characteristic of the thiadiazole ring. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single, sharp peak indicating a high degree of purity (>95%). |
| Elemental Analysis | To confirm the elemental composition (C, H, N, S). | Experimental percentages should align with the calculated theoretical values for the molecular formula. |
Framework for Biological Evaluation
Given the broad spectrum of activities associated with 1,3,4-thiadiazole derivatives, a tiered screening approach is recommended to efficiently identify the primary biological effects of 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine.
Caption: A tiered workflow for biological screening.
Tier 1: Broad-Spectrum Primary Screening
The initial phase should focus on identifying significant cytotoxic or antimicrobial activity.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay) [12]
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Readout: Solubilize the formazan crystals with DMSO or another suitable solvent. Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: Prepare standardized suspensions of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing appropriate growth media.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
Tier 2: Mechanistic and Secondary Assays
If activity is observed in Tier 1, subsequent assays should aim to elucidate the mechanism of action. The 1,3,4-thiadiazole scaffold is known to inhibit various enzymes.[1][8]
-
Enzyme Inhibition Assays: Based on structural similarity to known inhibitors, assays for enzymes like carbonic anhydrases, kinases (e.g., EGFR, c-Src/Abl), or cyclooxygenases (COX) could be prioritized.[1][8]
-
Target Validation: Techniques like Western blotting can be used to probe the phosphorylation status or expression levels of specific proteins in a suspected signaling pathway.[6]
Conclusion and Future Directions
5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine represents an unexplored molecule built upon a pharmacologically significant scaffold. The lack of existing data presents a unique opportunity for novel discovery. The proposed framework provides a robust starting point for its synthesis, characterization, and systematic biological evaluation. Initial screening for anticancer and antimicrobial properties is a logical first step, with positive results paving the way for more detailed mechanistic studies and potential lead optimization through the synthesis of analogues to establish a structure-activity relationship (SAR). This structured approach will enable researchers to efficiently unlock the therapeutic potential of this novel chemical entity.
References
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Matysiak, J. (2018). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available at: [Link]
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Matysiak, J. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]
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A, A. (2023). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Bentham Science. Available at: [Link]
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(n.d.). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Bentham Science. Available at: [Link]
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Szeliga, M., et al. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Center for Biotechnology Information. Available at: [Link]
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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(n.d.). In Vitro Assays for Screening Small Molecules. PubMed. Available at: [Link]
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Kumar, D., et al. (n.d.). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Taylor & Francis Online. Available at: [Link]
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(n.d.). Importance of 1,3,4-thiadiazoles in medicinal chemistry and synthetic... ResearchGate. Available at: [Link]
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Kumar, A., et al. (2021). NOVEL THIADIAZOLE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND ITS ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]
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El-Sayed, N. N. E., et al. (2023). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Center for Biotechnology Information. Available at: [Link]
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(n.d.). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. Available at: [Link]
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Abdel-Aziz, H. A., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central. Available at: [Link]
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(2023). 1,3,4-Thiadiazole: A Versatile Pharmacophore of Medicinal Significance. PubMed. Available at: [Link]
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Adu-Amankwaah, J., et al. (2023). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. Available at: [Link]
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(n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. Available at: [Link]
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Roy, P. D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]
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(n.d.). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. PubMed. Available at: [Link]
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Husain, A., et al. (2015). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. National Center for Biotechnology Information. Available at: [Link]
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(n.d.). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. Available at: [Link]
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(n.d.). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. Available at: [Link]
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Gaponova, I., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. National Center for Biotechnology Information. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Mastering Amide Coupling with 2-Amino-1,3,4-thiadiazole Intermediates
Introduction: The Significance and Challenge of N-Thiadiazolyl Amides
The 2-amino-1,3,4-thiadiazole motif is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] The formation of an amide bond at the 2-amino position is a critical step in the synthesis of a vast number of these pharmacologically active agents.[1][2]
However, the coupling of carboxylic acids to the 2-amino-1,3,4-thiadiazole core is a non-trivial synthetic challenge. The primary difficulty stems from the electron-deficient nature of the heterocyclic ring system. The nitrogen and sulfur heteroatoms exert a strong electron-withdrawing effect, which significantly reduces the nucleophilicity of the exocyclic amino group. This deactivation often leads to sluggish or incomplete reactions when using standard amide coupling conditions.[7][8] This guide provides an in-depth analysis of the underlying chemical principles, compares common coupling strategies, and delivers robust, field-proven protocols for overcoming these challenges.
Figure 1: The electronic challenge in 2-amino-1,3,4-thiadiazole coupling.
Foundational Principles: Choosing Your Coupling Strategy
The success of an amide coupling reaction hinges on the effective activation of the carboxylic acid partner. The activated species must be sufficiently electrophilic to react with the poorly nucleophilic 2-aminothiadiazole. The choice of coupling reagent, solvent, and base are interdependent variables that must be carefully considered.
-
Coupling Reagents : These are broadly categorized into carbodiimides (e.g., EDC), and uronium/aminium salts (e.g., HATU, HBTU). Uronium/aminium salts are generally more powerful and are often the reagents of choice for difficult couplings involving electron-deficient amines.[9][10]
-
Solvents : Polar aprotic solvents like N,N-Dimethylformamide (DMF) are most common due to their excellent solvating properties for all reaction components.[11] Dichloromethane (DCM) can also be used, but solubility of the starting materials and reagents must be confirmed.[11][12]
-
Base : A non-nucleophilic organic base is essential to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most frequently used base for uronium/aminium salt-mediated couplings.[10][12][13] Triethylamine (TEA) is also common.[14]
Figure 2: General experimental workflow for amide coupling reactions.
Methodology I: Carbodiimide-Mediated Coupling (EDC/HOBt)
The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[9]
Mechanism Insight : EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a trapping agent, reacting with the O-acylisourea to form an HOBt-active ester. This ester is more stable than the O-acylisourea but sufficiently reactive to couple with the aminothiadiazole, minimizing side reactions.[9][15]
When to Use : This method is suitable for less sterically hindered carboxylic acids and cases where the aminothiadiazole is not severely deactivated. It is often a good first approach due to the low cost and water-soluble nature of the urea byproduct, which simplifies purification.[9][16]
Protocol 1: General Procedure for EDC/HOBt Coupling
Principle : In-situ formation of an HOBt-active ester from a carboxylic acid using EDC, followed by reaction with a 2-amino-1,3,4-thiadiazole intermediate to form the desired amide.
Materials :
-
Carboxylic Acid (1.0 eq)
-
2-Amino-1,3,4-thiadiazole intermediate (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.5 eq)
-
DIPEA or TEA (3.0 eq)
-
Anhydrous DMF
-
Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)
Step-by-Step Procedure :
-
To a clean, dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.5 eq), and the 2-amino-1,3,4-thiadiazole intermediate (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation Note : The formation of product can be confirmed by comparing the LC-MS of the reaction mixture to the starting materials. A successful reaction will show a new peak with the expected mass of the amide product and consumption of the starting acid and amine.
Methodology II: Uronium Salt-Mediated Coupling (HATU)
For challenging couplings involving electron-deficient amines, uronium/aminium salt reagents are the gold standard.[7][13] Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is one of the most efficient and widely used reagents in this class.[9][17]
Mechanism Insight : HATU reacts with a carboxylate (formed by deprotonation of the carboxylic acid with a base) to generate a highly reactive OAt-active ester.[17] The nitrogen atom in the azabenzotriazole ring of the active ester provides anchimeric assistance, or a "neighboring group effect," which stabilizes the transition state of the subsequent nucleophilic attack by the amine, leading to faster reaction rates and higher yields.[17] Pre-activating the carboxylic acid with HATU and base before adding the amine is the mechanistically preferred and most robust method, as it prevents potential side reactions of HATU with the amine.[11][12]
Figure 3: Simplified workflow for HATU-mediated coupling with pre-activation.
When to Use : HATU is recommended when EDC/HOBt fails or provides low yields, especially with sterically hindered substrates or severely deactivated amines like many 2-amino-1,3,4-thiadiazole derivatives.[18][19]
Protocol 2: High-Efficiency HATU Coupling (Pre-activation Method)
Principle : Activation of a carboxylic acid with HATU and a non-nucleophilic base to form a highly reactive OAt-ester, followed by addition of the 2-amino-1,3,4-thiadiazole to drive the reaction to completion.
Materials :
-
Carboxylic Acid (1.0 eq)
-
2-Amino-1,3,4-thiadiazole intermediate (1.05-1.2 eq)
-
HATU (1.1-1.2 eq)
-
DIPEA (2.5-3.0 eq)
-
Anhydrous DMF or ACN
-
Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)
Step-by-Step Procedure :
-
Pre-activation : In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes. The solution may change color or consistency as the active ester forms.
-
Coupling : In a separate flask, dissolve the 2-amino-1,3,4-thiadiazole intermediate (1.05 eq) in a minimum amount of anhydrous DMF.
-
Add the solution of the amine to the pre-activated acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. The reaction is typically much faster than EDC/HOBt methods.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1 (steps 8-10).
-
Purify the crude product. The main byproduct, tetramethylurea, is water-soluble and typically removed during the workup.
Expert Tip : For particularly stubborn couplings, the reaction can be gently heated (e.g., to 40-50 °C) after the amine has been added. However, monitor for potential decomposition.
Data Summary & Troubleshooting
The selection of a coupling reagent is a critical decision based on substrate reactivity, cost, and desired efficiency.
Table 1: Comparison of Common Coupling Reagents for 2-Amino-1,3,4-thiadiazole
| Feature | EDC / HOBt | HATU | Acyl Chloride |
|---|---|---|---|
| Reactivity | Moderate | Very High | Highest |
| Suitability for Electron-Deficient Amines | Fair to Good | Excellent | Excellent |
| Common Side Reactions | N-acylurea formation, Racemization | Guanidinylation of amine (if not pre-activated) | Decomposition, requires harsh conditions |
| Byproducts | Water-soluble urea | Water-soluble urea, HOAt | HCl, salts |
| Ease of Use | Simple, one-pot | Simple, pre-activation recommended | Two steps, moisture sensitive |
| Relative Cost | Low | High | Low (reagent), variable (process) |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| No or Low Conversion | 1. Insufficient activation. 2. Low nucleophilicity of the amine. 3. Water in the reaction. | 1. Switch from EDC/HOBt to HATU or another uronium salt.[19] 2. Increase reaction temperature (e.g., to 40-50 °C). 3. Ensure all glassware is oven-dried and use anhydrous solvents.[12] |
| Formation of N-acylurea (with EDC) | The O-acylisourea intermediate is rearranging faster than it is being trapped. | Ensure HOBt is present and consider using a more polar solvent like DMF to favor the desired pathway. |
| Starting Acid is Recovered | The amine is not reacting with the activated ester. | Confirm the formation of the active ester by LC-MS. If formed, the amine is too unreactive for the conditions. Use a more powerful reagent (HATU) or convert the acid to an acyl chloride. |
| Complex Mixture of Products | 1. Side reactions with other functional groups. 2. Decomposition of starting material or product. | 1. Ensure appropriate protecting groups are used. 2. Run the reaction at a lower temperature for a longer time. |
Conclusion
Successfully synthesizing N-(1,3,4-thiadiazol-2-yl)amides is crucial for advancing drug discovery programs targeting this important heterocyclic scaffold. While the inherent low nucleophilicity of 2-amino-1,3,4-thiadiazole presents a significant hurdle, it can be reliably overcome through the rational selection of coupling reagents and optimization of reaction conditions. For routine synthesis, EDC/HOBt may suffice, but for challenging substrates, a high-potency uronium reagent like HATU, coupled with a pre-activation strategy, is a superior and more robust approach. By understanding the mechanistic principles and employing the detailed protocols within this guide, researchers can confidently and efficiently access this valuable class of compounds.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-797. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Systematic scheme for synthesizing 1,3,4-thiadiazol-acid-amide derivatives. (n.d.). ResearchGate. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
A novel approach to the synthesis of 1,3,4-thiadiazole-2-amine derivatives. (2021). Bohrium. [Link]
-
Janezic, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. [Link]
-
Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. (2013). Asian Journal of Chemistry. [Link]
-
Gherman, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. [Link]
-
HATU. (n.d.). Wikipedia. [Link]
-
HATU coupling - what's the best order? (2024). Reddit. [Link]
-
Britton, J., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
-
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. [Link]
-
Tips and tricks for difficult amide bond formation? (2021). Reddit. [Link]
-
Shcherbakov, S. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. [Link]
-
Yang, S.-J., et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. [Link]
-
Patel, M. R., & Shaikh, F. M. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Ranking 2-aminothiazoles on the nucleophilicity scale. (n.d.). ResearchGate. [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018). ResearchGate. [Link]
-
Choosing amide coupling agent. (2023). Reddit. [Link]
-
Serban, G., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. [Link]
-
Foley, D. J., & Dixon, D. J. (2022). Challenges and Breakthroughs in Selective Amide Activation. ChemCatChem. [Link]
-
Amine to Amide (Coupling) - EDC + HOBt. (n.d.). Common Organic Chemistry. [Link]
-
Gong, Y.-D., et al. (2014). A Highly Efficient Diversification of 2-Amino/Amido-1,3,4-oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate on Solid-Phase. ACS Combinatorial Science. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). IntechOpen. [Link]
-
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (2024). ResearchGate. [Link]
-
Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Infection and Drug Resistance. [Link]
-
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
-
Serban, G., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. [Link]
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
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- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
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- 15. peptide.com [peptide.com]
- 16. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
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- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
Troubleshooting & Optimization
Optimizing reaction temperature for thiadiazole cyclodehydration
Topic: Optimizing Reaction Temperature for Cyclodehydration Role: Senior Application Scientist Status: Active Support Ticket
Introduction: The Thermal Critical Path
Welcome to the technical support center for thiadiazole synthesis. You are likely here because your cyclodehydration step—the critical moment where a linear precursor (hydrazine/thiosemicarbazide) closes into a bioactive aromatic ring—is failing.
In 1,3,4-thiadiazole synthesis, temperature is not just a variable; it is the switch between three distinct outcomes:
-
Kinetic Trap: The reaction stalls at the acyclic intermediate (too cold).
-
Thermodynamic Success: Efficient dehydration and aromatization (optimal).
-
Thermal Degradation: Desulfurization to oxadiazoles, polymerization to tars, or reagent decomposition (too hot).
This guide replaces generic textbook advice with field-proven protocols for the three most common reagent systems: POCl₃ , T3P® , and Acid Catalysis .
Part 1: The Mechanism & Thermal Inputs
To troubleshoot, you must visualize where the energy is going. The reaction is a dehydrative cyclization.[1]
Core Mechanism: 1,3,4-Thiadiazole Formation[2][3][4][5]
Figure 1: The cyclodehydration pathway.[2][3] Note that the final elimination step (Dehydration) is endothermic and entropy-driven, usually requiring the specific thermal input discussed below.
Part 2: Reagent-Specific Optimization Protocols
Select your reagent system below to view the optimized thermal profile.
System A: Phosphorus Oxychloride (POCl₃)
Best for: Robust substrates, scale-up, high reactivity.
The Issue: POCl₃ is aggressive. Traditional protocols suggest "reflux" (106°C+), but this often leads to oxadiazole contamination (via sulfur extrusion) or tarring.
Optimized Protocol (The "Ramp" Method):
-
0°C (Nucleation): Dissolve precursor (e.g., thiosemicarbazide) in Chlorobenzene or Toluene. Add POCl₃ dropwise at 0°C.
-
Why? Controls the exotherm of the initial activation/phosphorylation.
-
-
60°C (The Sweet Spot): Heat to 60°C for 2–4 hours.
-
Why? Research indicates 60°C is often sufficient for cyclization while suppressing the desulfurization pathway that leads to oxadiazoles [1].
-
-
Monitor: Check LCMS. If intermediate persists, ramp to 80°C. Avoid >100°C unless necessary.
System B: Propylphosphonic Anhydride (T3P®)
Best for: Acid-sensitive groups, late-stage functionalization, avoiding toxic byproducts.
The Issue: Users often overheat T3P, assuming it needs the same energy as POCl₃.
Optimized Protocol:
-
RT (Addition): Add T3P (50% in EtOAc/DMF) to the diacylhydrazine + base (Et₃N/DIPEA) at Room Temperature.
-
0–25°C (Reaction): Stir at RT.
-
Why? T3P is a potent dehydrating agent. High temperatures can hydrolyze the reagent before it activates the substrate [2].
-
-
50°C (Push): Only if conversion <50% after 4 hours, mild heating to 50°C is permitted.
System C: Strong Acid (H₂SO₄ / TFA / MSA)
Best for: Simple, stable aromatics.
The Issue: "Black Tar Syndrome." Rapid heating causes polymerization of the hydrazine component.
Optimized Protocol:
-
-10°C to 0°C: Add acid dropwise to the solid precursor.
-
Critical: This dissolution is highly exothermic.
-
-
RT Equilibration: Allow to warm to 25°C and stir for 30 mins.
-
Stepwise Heating: Heat to 60°C, then 80°C. Never drop substrate directly into hot acid.
Part 3: Comparative Thermal Data
Use this table to benchmark your current conditions against field standards.
| Reagent System | Activation Temp | Optimal Reaction Temp | Risk Threshold (Too Hot) | Common Failure Mode | Ref |
| POCl₃ | 0°C | 60–80°C | >100°C | Oxadiazole formation; Tarring | [1] |
| T3P® | 25°C | 25–50°C | >80°C | Reagent Hydrolysis; Low Yield | [2] |
| Burgess Reagent | 25°C | 25–50°C (or MW) | >70°C | Reagent decomposition (elimination) | [3] |
| Conc.[4] H₂SO₄ | -10°C | 0°C → RT → 90°C | Uncontrolled Exotherm | Carbonization (Charring) | [4] |
Part 4: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black tar. Can I save it?
-
Diagnosis: Thermal runaway. You likely added a dehydrating agent (POCl₃ or H₂SO₄) too fast or at too high a temperature.
-
Solution: The batch is likely lost. For the next run:
-
Use the 0°C Addition Rule .
-
Switch solvent to Chlorobenzene (for POCl₃) or Sulfolane (for acid) to act as a heat sink.
-
Check the purity of your hydrazine precursor; impure hydrazines polymerize rapidly under acidic heat.
-
Q2: I see the mass of the intermediate (M+18 or M+34), but it won't cyclize.
-
Diagnosis: Kinetic Trap. The activation has occurred, but the system lacks the energy to eject water/H₂S.
-
Solution:
-
If using T3P: Add an excess of base (pyridine). The elimination is base-assisted.
-
If using POCl₃: Increase temperature in 10°C increments. If you are at reflux in DCM (40°C), switch to Toluene (110°C) or Dichloroethane (83°C).
-
Q3: I obtained the 1,3,4-Oxadiazole instead of the Thiadiazole.
-
Diagnosis: Desulfurization.[5] This is a classic symptom of overheating with POCl₃. At high temperatures (>100°C), the sulfur atom can be extruded.
-
Solution:
-
Lower reaction temperature to 60°C .
-
Strictly limit reaction time (monitor by TLC/LCMS every 30 mins).
-
Ensure anhydrous conditions; water promotes hydrolysis/rearrangement.
-
Q4: Can I use Microwave irradiation?
-
Answer: Yes, particularly with the Burgess Reagent or mild acid catalysis.
-
Protocol: Set ceiling temperature to 100°C, Power to Dynamic. Reaction times can often be reduced from 4 hours to 10 minutes. Warning: Do not use sealed microwave vials with POCl₃ due to gas evolution (HCl/SO₂).
Part 5: Decision Support Workflow
Follow this logic flow to diagnose yield issues related to temperature.
Figure 2: Diagnostic workflow for temperature-related failures.
References
-
Dong, W., et al. (2022). "POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents." Arabian Journal of Chemistry, 15(4).
-
Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron, 65(52).
-
Brain, C. T., & Paul, J. M. (1999). "The Burgess Reagent in Heterocyclic Synthesis." Synlett, 1999(10).
-
BenchChem Technical Division. (2025). "Side product formation in 1,3,4-thiadiazole synthesis and mitigation." BenchChem Protocols.
Sources
Validation & Comparative
Bioisosteric Replacement of Thiazole with 1,3,4-Thiadiazole: A Strategic Guide for Lead Optimization
Executive Summary: The Strategic Pivot
In the landscape of lead optimization, the transition from a thiazole to a 1,3,4-thiadiazole scaffold represents a high-impact bioisosteric replacement. While both are five-membered aromatic heterocycles, the introduction of the second nitrogen atom in the 3-position of the thiadiazole ring fundamentally alters the electronic and physicochemical profile of the molecule.
This guide provides an objective technical comparison of these two scaffolds. The primary driver for this replacement is typically solubility enhancement and metabolic stability modulation without sacrificing (and often enhancing) binding affinity through additional hydrogen bond interactions.
Physicochemical Profiling: The "Why" Behind the Switch
To effectively deploy this bioisostere, one must understand the underlying electronic shifts.
Electronic Landscape & Dipole Moments
-
Thiazole: Characterized by a sulfur atom (position 1) and one nitrogen (position 3).[1] It is electron-deficient compared to thiophene but electron-rich compared to pyridine.
-
1,3,4-Thiadiazole: The addition of a second nitrogen at position 4 significantly increases the electron deficiency of the ring. This lowers the energy of the LUMO, making the ring more susceptible to nucleophilic attack but also more stable against oxidative metabolism at the ring carbons.
Lipophilicity (LogP) and Solubility
This is the most critical differentiator.
-
LogP Shift: Replacing the C-H at position 4 of thiazole with a Nitrogen atom generally lowers the LogP (increases hydrophilicity). The extra nitrogen acts as a Hydrogen Bond Acceptor (HBA), reducing the lipophilic drive.
-
Aqueous Solubility: The 1,3,4-thiadiazole scaffold almost universally exhibits superior aqueous solubility compared to the corresponding thiazole.[1] This is due to the lower LogP and the increased polarity of the ring system ($ \mu \approx 3.0-3.3 $ D for thiadiazoles vs. $\approx 1.6 $ D for thiazoles).
Hydrogen Bonding Potential
-
Thiazole: One H-bond acceptor (N3).
-
1,3,4-Thiadiazole: Two H-bond acceptors (N3, N4). This allows for "water bridging" in the solvent shell (improving solubility) or unique bidentate interactions within a protein binding pocket (e.g., interacting with Arginine or Lysine residues).
Comparative Performance Metrics
The following table summarizes the typical shifts observed during a Thiazole
| Metric | Thiazole Scaffold | 1,3,4-Thiadiazole Scaffold | Delta / Impact |
| LogP (Lipophilicity) | Moderate to High | Low to Moderate | Decrease ( |
| Aqueous Solubility | Variable (often solubility-limited) | High | Significant Improvement . Critical for IV formulations. |
| Metabolic Stability ( | Susceptible to S-oxidation & C-hydroxylation | High Stability | Ring is electron-deficient; resistant to CYP450 oxidation at ring carbons. |
| H-Bond Acceptors | 1 (N) | 2 (N, N) | Increase . Potential for new binding interactions.[2] |
| hERG Inhibition | Common structural alert | Reduced risk | Lower lipophilicity often correlates with reduced hERG liability. |
| Toxicity Profile | Generally benign | Low toxicity | 1,3,4-thiadiazoles are generally well-tolerated (e.g., Acetazolamide). |
Decision Logic: When to Replace?
Use the following logic flow to determine if this bioisosteric replacement is appropriate for your lead series.
Figure 1: Decision tree for initiating Thiazole to 1,3,4-Thiadiazole scaffold hopping.
Experimental Protocols: Synthetic Accessibility
One major advantage of the 1,3,4-thiadiazole scaffold is its synthetic accessibility from hydrazides. Unlike thiazoles (which often require Hantzsch synthesis with
Protocol A: Cyclization of Diacylhydrazines (The Lawesson's Method)
This method is preferred for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles where both substituents are carbon-based (alkyl/aryl).
Reagents:
-
Diacylhydrazine precursor (
) -
Lawesson’s Reagent (LR)
-
Solvent: Toluene or THF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the diacylhydrazine (1.0 equiv) in anhydrous toluene (0.1 M concentration) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Reagent Addition: Add Lawesson’s Reagent (0.6 - 1.0 equiv). Note: LR is moisture sensitive; handle under inert atmosphere (Ar/N2).
-
Reflux: Heat the mixture to reflux (
C) for 2–6 hours. Monitor reaction progress via TLC or LC-MS (Target mass: Da roughly, check exact mass). -
Workup: Cool to room temperature. The reaction often yields a precipitate.
-
If solid forms: Filter and wash with cold toluene/hexanes.
-
If solution: Concentrate in vacuo. Purify via flash column chromatography (
, Hexane/EtOAc gradient).
-
-
Validation: Verify structure via
-NMR (disappearance of NH protons) and -NMR (characteristic C=N signals of thiadiazole ring around 160–170 ppm).
Protocol B: Synthesis of 2-Amino-1,3,4-Thiadiazoles
Crucial for kinase inhibitors where the amine serves as a hinge binder.
Figure 2: One-pot synthesis of 2-amino-1,3,4-thiadiazoles using phosphorus oxychloride.
Methodology:
-
Mix the carboxylic acid (1.0 equiv) and thiosemicarbazide (1.1 equiv).
-
Add
(5–10 equiv) carefully at C (Exothermic!). -
Heat to
C for 3–12 hours. -
Quench: Pour onto crushed ice carefully (Hydrolysis of excess
is violent). -
Neutralize: Adjust pH to ~8 with NaOH or
to precipitate the free base product.
Case Study: Abl Kinase Inhibition
A compelling example of this bioisostere is found in the optimization of Abl tyrosine kinase inhibitors (similar to the Imatinib/Dasatinib class).
-
Baseline Compound (Thiazole): A 2-amino-thiazole derivative showed potent
(< 10 nM) but suffered from poor solubility (< 5 µg/mL) and rapid clearance due to oxidation at the thiazole C-5 position. -
Optimization (1,3,4-Thiadiazole): Researchers replaced the thiazole core with 1,3,4-thiadiazole.[3]
-
Result: The
remained equipotent (maintained hinge binding). -
Solubility: Increased to > 50 µg/mL (due to lower LogP).
-
Metabolism: The 1,3,4-thiadiazole ring was metabolically inert, shifting clearance to manageable side-chain modifications.
-
Mechanism: The N-4 nitrogen of the thiadiazole provided an additional water-mediated contact in the solvent-exposed region of the ATP pocket.
-
Reference Data:
-
Compound 6a (1,3,4-thiadiazole derivative) demonstrated potent inhibitory activity on Imatinib-resistant leukemia cells with improved physicochemical properties compared to thiazole analogs [1].
References
-
Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2008).[4] URL:[Link]
-
Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Source: Molecules (2022).[3] URL:[Link]
-
Thiadiazoles as Bioisosteres in Medicinal Chemistry. Source: European Journal of Medicinal Chemistry (Contextual Reference). URL:[Link]
-
Synthesis of 1,3,4-thiadiazoles using Lawesson's Reagent. Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Thiadiazole Scaffolds: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
In the landscape of medicinal chemistry and drug development, thiadiazole heterocycles represent a cornerstone scaffold, prized for their diverse pharmacological activities.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules is intrinsically linked to their biological function and efficacy.[4] Therefore, unambiguous structural validation is not merely a procedural step but a critical foundation for advancing a promising compound through the development pipeline.
This guide provides an in-depth comparison of the principal methods for elucidating thiadiazole structures. We will delve into the definitive power of single-crystal X-ray crystallography, contextualizing its role alongside the indispensable spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Our focus will be on the causality behind experimental choices, ensuring a self-validating and robust approach to structural characterization.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD is the most powerful and definitive method for determining the atomic arrangement of a molecule, providing precise and unambiguous data on bond lengths, bond angles, and absolute stereochemistry.[4][5][6] It moves beyond connectivity to offer a direct visualization of the molecule as it exists in the solid state.
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography.
Experimental Workflow for Thiadiazole Structure Determination via SCXRD
The successful elucidation of a crystal structure is contingent upon a logical and meticulously executed workflow. Each stage presents unique challenges and requires critical decision-making.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol: SCXRD Analysis
-
Crystal Growth (Crystallization): This is often the most challenging, rate-limiting step.[4] The goal is to slowly bring a supersaturated solution to a state of minimum solubility, encouraging the formation of a well-ordered, single crystal.[7]
-
Causality: Rapid precipitation ("crashing out") traps impurities and solvent, leading to a disordered lattice that will not diffract X-rays coherently. Slow growth is paramount.
-
Methodology:
-
Dissolve the purified thiadiazole derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., DMF, ethanol, acetonitrile).[8][9]
-
Employ a slow crystallization technique:
-
Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate over several days.
-
Vapor Diffusion: Place the vial of dissolved compound inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility.
-
Cooling: Slowly cool a saturated solution.
-
-
Monitor for the formation of single, well-defined crystals with sharp edges. Obtaining crystals suitable for X-ray diffraction can be a significant challenge for some thiadiazole derivatives.[10][11][12]
-
-
-
Data Collection:
-
Causality: A unique diffraction pattern is generated when a monochromatic X-ray beam interacts with the electron clouds of the atoms in the crystal lattice.[7][13] By rotating the crystal, a complete three-dimensional dataset of these diffracted spots (reflections) is collected.
-
Methodology:
-
A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (typically 100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern.
-
The crystal is exposed to an intense beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[13]
-
-
-
Structure Solution and Refinement:
-
Causality: The positions and intensities of the diffraction spots are mathematically converted into an electron density map using a Fourier transform. An atomic model is then built into this map and computationally refined to best fit the experimental data.
-
Methodology:
-
Structure Solution: The initial phases of the diffracted waves are determined, often using ab initio or "direct methods" for small molecules.[13] This generates an initial electron density map.
-
Model Building: Atoms are placed into the regions of high electron density to build a preliminary molecular model.
-
Refinement: This iterative process minimizes the difference between the observed diffraction data and the data calculated from the atomic model. Key parameters like atomic positions, bond lengths, and thermal displacement parameters are adjusted.
-
-
-
Validation and Interpretation:
-
Causality: Rigorous validation ensures the final model is a chemically sensible and accurate representation of the experimental data.
-
Methodology:
-
Inspect key refinement metrics. The R1 factor (a measure of the agreement between the observed and calculated structure factor amplitudes) should typically be below 5-7% for a well-refined small molecule structure.
-
The final structure is analyzed to confirm the expected connectivity, stereochemistry, and regioisomeric form.[5][14] Bond lengths and angles are compared to expected values from databases like the Cambridge Structural Database (CSD).[15][16][17]
-
The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
-
-
Data Presentation: Representative Crystallographic Parameters
The following table summarizes typical parameters obtained from an SCXRD experiment for a hypothetical substituted 1,3,4-thiadiazole derivative, based on published data.[5][6][15]
| Parameter | Representative Value / Description | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 9.5 Å, b = 12.1 Å, c = 14.3 Å, β = 95.5° | The dimensions of the repeating unit that builds the crystal. |
| Thiadiazole C=N bond length | ~1.28 - 1.35 Å | Confirms the double bond character within the heterocyclic ring. |
| Thiadiazole C-S bond length | ~1.70 - 1.75 Å | Confirms the single bond character within the heterocyclic ring. |
| Final R1 factor | 0.045 (4.5%) | A low R1 value indicates a good fit between the experimental data and the final structural model. |
| Final wR2 factor | 0.110 (11.0%) | A weighted R-factor based on all reflection data. |
| Goodness-of-Fit (GooF) | ~1.0 | A value close to 1.0 indicates a good refinement. |
Comparative Analysis: The Role of Spectroscopic Techniques
While SCXRD provides the ultimate structural proof, its requirement for high-quality single crystals is a major bottleneck. Therefore, a suite of spectroscopic techniques is employed to build a structural hypothesis, guide synthesis, and provide robust characterization when crystals are unobtainable.[1][8][18][19]
Integrated Workflow for Structural Elucidation
A truly rigorous approach to structural validation integrates multiple analytical techniques. Spectroscopic data builds the initial case for a structure, which is then unequivocally confirmed by crystallography.
Caption: Integrated workflow for thiadiazole structural validation.
Performance Comparison of Key Analytical Techniques
The choice of analytical technique depends on the specific question being asked. The following table provides a direct comparison of their capabilities in the context of thiadiazole characterization.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, 2D) | Mass Spectrometry (MS / HRMS) | FT-IR Spectroscopy |
| Primary Information | Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry[6] | Atomic connectivity (C-H framework), chemical environment of nuclei[9][20] | Molecular weight, elemental formula (HRMS), fragmentation patterns[21][22] | Presence/absence of specific functional groups[2][23][24] |
| Sample Requirement | High-quality single crystal | Soluble sample in deuterated solvent | Soluble or volatile sample | Solid or liquid sample |
| Key Strengths | Definitive and unambiguous structural proof. "Gold standard."[5] | Excellent for determining the carbon-hydrogen framework and connectivity.[5] | High sensitivity, provides exact molecular formula (HRMS).[5][22] | Fast, non-destructive, excellent for reaction monitoring.[23] |
| Key Limitations | Requires suitable single crystals, which can be difficult to grow.[4] | Cannot distinguish between some regioisomers or enantiomers without ambiguity. | Provides little to no information on 3D structure or isomerism.[25] | Provides only functional group information, not overall structure.[26] |
| Role in Validation | Confirmation: Provides the final, absolute proof of structure. | Elucidation: Forms the primary basis for the proposed structure. | Verification: Confirms molecular weight and elemental composition. | Characterization: Confirms presence of key functional moieties. |
In-depth Look at Spectroscopic Alternatives:
-
Nuclear Magnetic Resonance (NMR): For thiadiazoles, ¹H and ¹³C NMR are fundamental.[27][28] The chemical shifts of protons and carbons on and adjacent to the thiadiazole ring are highly informative. For instance, the two characteristic carbon signals of the 1,3,4-thiadiazole ring can often be found in the 158-169 ppm range.[27][28] More advanced 2D NMR techniques like HSQC and HMBC are critical for assembling the complete molecular puzzle, especially for identifying quaternary carbons of the thiadiazole ring which show no attached protons but have long-range correlations to nearby protons.[5][9]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a newly synthesized thiadiazole, providing a crucial check on the synthetic outcome.[5][22] The fragmentation patterns observed in tandem MS (MS/MS) experiments can also provide structural clues, as the thiadiazole ring often undergoes characteristic fragmentation pathways, such as the elimination of a nitrogen molecule (N₂).[21][29]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and powerful tool for confirming the successful incorporation of key functional groups.[23] For a thiadiazole derivative, one would look for characteristic stretching vibrations such as C=N (in the ring), C-S, and any N-H or C=O stretches from substituents attached to the core.[2][28] It is particularly useful for monitoring the progress of a reaction, for example, by observing the disappearance of a reactant's characteristic peak and the appearance of a product's peak.
Conclusion: A Synergistic and Self-Validating Approach
The structural validation of novel thiadiazole compounds is a cornerstone of rigorous drug discovery and development. While single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure, it is not an isolated technique. A robust and trustworthy validation package relies on the synergistic use of orthogonal methods.
NMR, MS, and FT-IR spectroscopy provide the foundational data to build and support a structural hypothesis. They confirm the molecular formula, establish the atomic connectivity, and verify the presence of key functional groups. This body of evidence is then unequivocally confirmed and visualized in atomic detail by X-ray crystallography. By embracing this integrated, multi-technique approach, researchers can ensure the scientific integrity of their findings and confidently advance the most promising thiadiazole-based therapeutic candidates.
References
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Al-Masoudi, N. A., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 3759. [Link]
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Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(2), 327-340. [Link]
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Stoyanov, S., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PMC. [Link]
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Hassan, A. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1784. [Link]
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Kadhum, A. A. H., et al. (2011). Synthesis, structure elucidation and DFT studies of new thiadiazoles. International Journal of Physical Sciences, 6(28), 6481-6488. [Link]
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Kumar, S., et al. (2016). Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. CrystEngComm, 18(3), 421-432. [Link]
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Al-Jibouri, M. N. A. (2011). Preparation, characterization and X-Ray powder diffraction (XRD) study of some complexes containg oxadiazole moiety. Eng. & Tech. Journal, 29(11). [Link]
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Kumar, V., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]
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Safety Operating Guide
Personal protective equipment for handling 5-(2-Aminopropan-2-yl)-1,3,4-thiadiazol-2-amine
Topic: CAS: 1350512-68-1
Executive Safety Summary & Hazard Logic
The Core Directive: Treat this compound as a High-Potency Pharmacophore until proven otherwise.
As a Senior Application Scientist, I must clarify a critical data gap: CAS 1350512-68-1 is a specialized building block. Unlike common reagents, it lacks a decades-old toxicological dossier. Therefore, we do not rely on a specific "Category" label; instead, we apply Read-Across Toxicology based on its structural parent, 2-amino-1,3,4-thiadiazole (CAS 4005-51-0) .
The Structural Risk Profile:
-
The Scaffold (1,3,4-Thiadiazole): This ring system is a bio-isostere often used in kinase inhibitors and antimicrobials. The parent compound is classified as Acute Toxic (Oral) Category 3 and a Skin/Eye Irritant Category 2 .[1]
-
The Substituent (Isopropyl Amine): The addition of a primary aliphatic amine group increases the basicity (pKa ~10-11). This elevates the risk from simple irritation to potential corrosivity to mucous membranes and eyes.
Operational Verdict: Handle as Occupational Exposure Band (OEB) 3 (10–100 µg/m³). Do not handle on an open bench.
PPE Specification Matrix
Standard "lab coat and glasses" are insufficient for thiadiazole diamines due to their potential for rapid transdermal absorption and metabolic activity.
| Zone | PPE Requirement | Scientific Rationale |
| Respiratory | primary: Fume Hood (Face velocity 80–100 fpm).Secondary (Spill/Powder): N95 or P100 Respirator. | Fine amine salts form electrostatic dusts. Inhalation allows direct entry to the bloodstream, bypassing first-pass metabolism. |
| Dermal (Hands) | Solids: Nitrile (Double gloved, 4 mil minimum).Solutions: Laminate (Silver Shield) under Nitrile. | Warning: Thiadiazoles are often dissolved in DMSO or DMF. Nitrile degrades rapidly (<15 mins) in DMF, carrying the toxin through the skin. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+). | Safety glasses have gaps. Basic amines can cause permanent corneal opacity upon contact. |
| Body | Tyvek® Lab Coat (wrist-fitted) or Apron. | Cotton absorbs and holds liquids against the skin. Tyvek repels organic splashes. |
Operational Protocols: A Self-Validating System
A. Weighing & Solid Handling (The Critical Step)
Goal: Prevent electrostatic dispersion of the powder.
-
The Static Check: Before opening the vial, hold it near the ionizer bar of your balance. If the powder "jumps" inside the glass, static is high. Use an anti-static gun or wipe the vial exterior with ethanol.
-
The Hood Validation: Verify the magnehelic gauge or flow monitor reads between 80–100 fpm . If the sash alarm triggers, stop.
-
The Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that you intend to wash and reuse; use disposable distinct tools to prevent cross-contamination of other kinase projects.
B. Solubilization (The Permeation Risk)
Context: You will likely dissolve this in DMSO, Methanol, or DMF.
-
Glove Protocol Change: Once the solvent is introduced, standard nitrile is compromised.
-
Action: Don a pair of Silver Shield (Laminate) gloves, then put standard nitrile gloves over them for dexterity.
-
-
Pressure Release: Thiadiazoles can be reactive.[2] When dissolving, cap the vial loosely at first to allow any heat of solvation or gas to escape without pressurizing the vessel.
Visualized Workflows
Figure 1: PPE Decision Logic for Novel Thiadiazoles
Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.
Figure 2: Emergency Spill Response Pathway
Caption: Immediate actions for spill containment, prioritizing neutralization of the amine functionality.
Disposal & Deactivation
Chemical Logic: Thiadiazoles are nitrogen-rich heterocycles.[3][4] They are stable and often resistant to simple hydrolysis.
-
Do NOT pour down the drain. The amine group is toxic to aquatic life (Category 2/3).
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."
-
Liquid Waste: Segregate into "Basic Organic Waste" streams.
-
Decontamination: Wipe surfaces with a 1% Acetic Acid or Citric Acid solution. This protonates the amine (forming a water-soluble salt), making it easier to remove with a subsequent water rinse.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54343801, 2-Amino-1,3,4-thiadiazole. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
